molecular formula C19H19N3O4S2 B12201800 2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide

2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12201800
M. Wt: 417.5 g/mol
InChI Key: ASBIEBLNDKICPK-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a thiazole ring, a phenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways . The phenyl and acetamide groups may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of a thiazole ring, a phenyl ring, and an acetamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H19N3O4S2/c1-13-9-14(2)11-16(10-13)26-12-18(23)21-15-3-5-17(6-4-15)28(24,25)22-19-20-7-8-27-19/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

ASBIEBLNDKICPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C

Origin of Product

United States

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